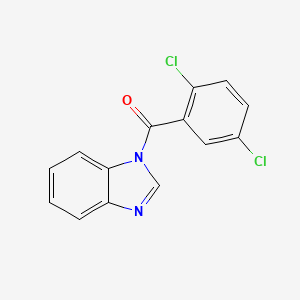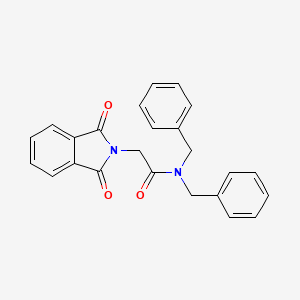![molecular formula C20H17ClO5 B11644059 propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644059.png)
propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a 4-chlorophenyl group and a propyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Esterification: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-4-one core with propyl acetate. This can be achieved using standard esterification reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
科学的研究の応用
PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its chromen-4-one core structure.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-4-one core structure allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the 4-chlorophenyl group can enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and molecular targets involved depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
2-{[3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate: A similar compound with a propanoate ester instead of an acetate ester.
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl acetate: A compound with a similar chromen-4-one core but different ester substituents.
Uniqueness
PROPYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of the chromen-4-one core, 4-chlorophenyl group, and propyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H17ClO5 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
propyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H17ClO5/c1-2-9-24-19(22)12-25-15-7-8-16-18(10-15)26-11-17(20(16)23)13-3-5-14(21)6-4-13/h3-8,10-11H,2,9,12H2,1H3 |
InChIキー |
SVGVMKMACGTWKX-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)

![N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide](/img/structure/B11643989.png)
![2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
![(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11643998.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)


![Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11644023.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11644027.png)
![ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B11644028.png)

![5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11644042.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
